Caerin 1.8

Description

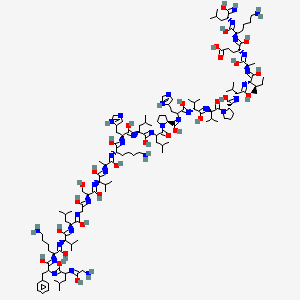

Caerin 1.8 is a cationic α-helical antimicrobial peptide (AMP) derived from the skin secretions of the Australian tree frog Litoria chloris. It belongs to the caerin 1 family, characterized by a conserved two-helix structure connected by a flexible hinge region, which facilitates interactions with microbial membranes . The peptide consists of 24 amino acids (sequence: GLFKVLGSVAKHLLPHVVPVIAEK) with a net charge of +3 and 54% hydrophobicity .

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

GLFKVLGSVAKHLLPHVVPVIAEK |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Caerin Peptides

The caerin 1 family shares a conserved amphipathic helical structure but differs in amino acid substitutions that influence charge, hydrophobicity, and target specificity. Below is a comparative analysis of Caerin 1.8 with closely related peptides:

Table 1: Structural and Biophysical Properties

Key Functional Differences

Antimicrobial Activity: this compound (predicted): Its +3 charge may enhance electrostatic interactions with negatively charged bacterial membranes compared to Caerin 1.1 (+1) and 1.9 (+2). However, its lower hydrophobicity (54% vs. 56% in Caerin 1.1) might reduce membrane penetration efficiency . Caerin 1.9: Exhibits stronger activity against Staphylococcus aureus and MRSA than Caerin 1.1, with inhibition zones up to 18 mm vs. 15 mm at 120 µg . Caerin 1.1: Broad-spectrum activity but reduced efficacy against E. coli and S. hemolyiicus compared to 1.9 .

Antiviral and Immunomodulatory Effects: Caerin 1.10: Inhibits HIV infection at low concentrations (6.25–25 µM) while sparing protective vaginal lactobacilli (L. rhamnosus, L. crispatus) . Caerin 1.1/1.9: Synergistically enhance antitumor immunity by polarizing macrophages toward pro-inflammatory phenotypes (e.g., MHCIIhi MΦ) and suppressing immunosuppressive pathways (e.g., TNF-α/NF-κB) .

Mechanistic Variations: Membrane Interaction: Caerin 1.1 adopts a transmembrane orientation in curved membranes, while this compound’s shorter length (24 vs. 25 residues) may limit pore formation . Resistance Profile: Caerin 1.9’s complementary mechanisms (e.g., membrane disruption + immunomodulation) reduce resistance risk, a trait likely shared by this compound due to structural overlap .

Table 2: Minimum Inhibitory Concentrations (MICs) and Selectivity

*SI = IC₅₀ (normal cells) / IC₅₀ (pathogen). Higher values indicate better selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.